molecular formula C13H11BrN2O B1267984 2-Amino-n-(4-bromophenyl)benzamide CAS No. 50735-55-2

2-Amino-n-(4-bromophenyl)benzamide

Cat. No.: B1267984
CAS No.: 50735-55-2
M. Wt: 291.14 g/mol
InChI Key: SBYUHAPZEIHHNV-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Amino-n-(4-bromophenyl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzamides and related derivatives .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)
One significant application of derivatives containing the aminobenzamide scaffold, including 2-amino-N-(4-bromophenyl)benzamide, is their potential as inhibitors of the DPP-IV enzyme. DPP-IV inhibitors are crucial for managing type 2 diabetes as they help regulate blood sugar levels by increasing insulin secretion and decreasing glucagon levels. Research has shown that certain compounds within this class exhibit promising in vitro activity against DPP-IV, indicating the potential for developing new antidiabetic medications .

Cytotoxic Activity Against Cancer Cells
Another prominent application is found in cancer research. Compounds similar to this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated that certain derivatives exhibit significant cytotoxicity against breast cancer cells (MDA-MB-231), outperforming standard treatments like cisplatin. These findings suggest that modifications to the aminobenzamide structure can enhance antitumor activity, making it a valuable scaffold for developing new anticancer agents .

Antitubercular Agents

Recent studies have explored the potential of bromophenol derivatives as new antitubercular agents. The incorporation of bromine in specific positions has been shown to influence the inhibitory activity against Mycobacterium tuberculosis. The structure-activity relationship indicates that compounds with a 4-bromo substitution maintain significant antitubercular properties, suggesting that similar modifications to the aminobenzamide framework could yield effective treatments against tuberculosis .

Synthesis and Characterization

The synthesis of this compound typically involves reactions between appropriate aniline derivatives and acyl chlorides or other coupling agents under controlled conditions. Characterization methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies and Research Findings

StudyApplicationKey Findings
Study on DPP-IV InhibitionDiabetes ManagementCompounds showed up to 38% inhibition at 100 µM concentration, indicating potential for drug development .
Cytotoxicity EvaluationCancer TreatmentDerivatives exhibited IC50 values significantly lower than cisplatin against MDA-MB-231 cells, highlighting their potential as anticancer agents .
Antitubercular ActivityTuberculosis Treatment4-Bromo derivatives demonstrated comparable inhibitory activity against Mtb strains, emphasizing the importance of bromine substitution .

Comparison with Similar Compounds

Biological Activity

2-Amino-n-(4-bromophenyl)benzamide, a compound belonging to the benzamide class, has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an amino group and a bromophenyl moiety attached to a benzamide core. Its molecular formula is C13H12BrN2O, and it possesses unique physicochemical properties that influence its biological activity.

Anticancer Properties

Research indicates that derivatives of benzamides, including this compound, exhibit significant anticancer properties. A study examining various aminobenzamide derivatives demonstrated their ability to inhibit DNA methyltransferases (DNMTs), which are crucial in cancer cell proliferation and survival. Specifically, compounds similar to this compound showed cytotoxic effects against leukemia cell lines, with IC50 values in the micromolar range .

Table 1: Anticancer Activity of Benzamide Derivatives

Compound NameTarget EnzymeIC50 (µM)Efficacy (%)
This compoundDNMT110 ± 190
SGI-1027DNMT3A0.990
Other DerivativesVarious DNMTsVariesVaries

Cardiovascular Effects

The compound has also been studied for its effects on cardiovascular health. In experimental models, certain benzamide derivatives were shown to modulate perfusion pressure and coronary resistance, suggesting a potential role in managing hypertension . The interaction with calcium channels was highlighted as a mechanism through which these compounds exert their effects on blood pressure regulation.

Table 2: Effects on Cardiovascular Parameters

Compound NameEffect on Perfusion PressureEffect on Coronary Resistance
4-(2-aminoethyl)-benzenesulfonamideDecreasedDecreased
This compoundNot directly testedHypothetical interaction

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Methyltransferases : By inhibiting DNMTs, this compound may reverse epigenetic modifications associated with cancer progression.
  • Calcium Channel Modulation : Similar compounds have been shown to interact with calcium channels, influencing vascular tone and potentially lowering blood pressure .
  • Cytotoxicity in Cancer Cells : The compound's ability to induce apoptosis in cancer cells underscores its therapeutic potential.

Case Studies

Several studies have explored the biological activity of benzamide derivatives:

  • A study involving the synthesis and evaluation of various aminobenzamide derivatives found that specific modifications could enhance anticancer activity against leukemia cells .
  • Another investigation focused on the cardiovascular implications of sulfonamide derivatives, revealing insights into how structural changes affect biological outcomes .

Properties

IUPAC Name

2-amino-N-(4-bromophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYUHAPZEIHHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333055
Record name 2-amino-n-(4-bromophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50735-55-2
Record name 2-amino-n-(4-bromophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of isatoic anhydride (4.00 g, 24.5 mmol) and 4-bromoaniline (4.20 g, 24.5 mmol) in anhydrous DMF (30 mL) was stirred at 115° C. for 60 hours under nitrogen. DMF was removed under vacuum and the residue was partitioned between ethyl acetate (75 mL) and water (75 mL). The organic phase was separated, washed with brine and dried over anhydrous sodium sulfate. The solvent was evaporated under vacuum to give crude 2-amino-N-(4-bromophenyl)benzamide. Yield: 1.00 g (14%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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